molecular formula C22H22N2O6 B2938440 Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate CAS No. 1358411-84-3

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

Cat. No.: B2938440
CAS No.: 1358411-84-3
M. Wt: 410.426
InChI Key: GRXMUJSJMSCKHT-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a 6-methyl substituent on the quinoline core, a carbamoylmethoxy group at position 4, and a methyl ester at position 2. Quinoline derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and modulators of drug efflux pumps like P-glycoprotein (P-gp) .

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-5-6-18-17(7-13)20(11-19(24-18)22(26)29-4)30-12-21(25)23-14-8-15(27-2)10-16(9-14)28-3/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXMUJSJMSCKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoyl and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinoline Derivatives

The target compound shares structural similarities with other quinoline-based molecules, particularly in substitution patterns. Key comparisons include:

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Position 2 Substituent Biological Activity
Target Compound Quinoline (3,5-Dimethoxyphenyl)carbamoylmethoxy Methyl Methyl ester Not reported (inferred P-gp modulation)
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline Phenyl Methoxy Methyl ester P-gp inhibition (IC50 ~ 0.5 µM)
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)pyrrolidine derivative (14{3,5}) Pyrrolidine 3,5-Dimethoxyphenyl N/A Ureido-trifluoromethylphenyl Anticancer activity (purity: 99%)

Key Observations:

  • Position 4 Substituent : The carbamoylmethoxy group in the target compound introduces a larger, more polar moiety compared to the phenyl group in 6a . This may enhance solubility but reduce membrane permeability.
  • Position 6 Substituent: The methyl group in the target compound vs.
  • Biological Activity : While 6a demonstrates P-gp inhibition, the target compound’s 3,5-dimethoxyphenyl carbamoyl group may confer selectivity for other targets, such as kinases or antimicrobial pathways.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s carbamoyl group may improve aqueous solubility compared to 6a’s phenyl substituent, though the 6-methyl group could counterbalance this effect.
  • Metabolic Stability : The 3,5-dimethoxyphenyl group in both the target compound and 14{3,5} may enhance metabolic stability due to steric hindrance of oxidative pathways .

Biological Activity

Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H19N2O6
  • CAS Number : 1358124-55-6

The compound features a quinoline core substituted with a carbamoyl group and methoxy functionalities, which are known to influence its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily in the realms of anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance:

  • Mechanism of Action : Quinoline derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific compound has shown promising results in inhibiting tumor growth in vitro against various cancer cell lines.
  • Case Study : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties:

  • Mechanism : The compound may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory pathways.
  • Research Findings : A study highlighted that similar compounds exhibited significant inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting that this compound could follow suit .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has been well documented:

  • Evaluation : The compound's activity against various bacterial strains was assessed using standard disk diffusion methods. Results indicated notable zones of inhibition compared to control groups.
  • Potential Applications : Given the rise of antibiotic resistance, this compound's unique mechanism could provide a new avenue for antimicrobial drug development .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle modulation
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialInhibition of bacterial growth

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